molecular formula C10H20N2O2 B3859713 N,N'-bis(2-methylpropyl)oxamide CAS No. 14040-76-7

N,N'-bis(2-methylpropyl)oxamide

Cat. No.: B3859713
CAS No.: 14040-76-7
M. Wt: 200.28 g/mol
InChI Key: QTYVPYQVJDDDQF-UHFFFAOYSA-N
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Description

N,N’-bis(2-methylpropyl)oxamide is an organic compound with the molecular formula C10H20N2O2. It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by 2-methylpropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(2-methylpropyl)oxamide can be synthesized through the condensation reaction of diethyl oxalate with 2-methylpropylamine. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2-methylpropyl)oxamide may involve a continuous flow process where diethyl oxalate and 2-methylpropylamine are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, followed by crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methylpropyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(2-methylpropyl)oxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(2-methylpropyl)oxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may involve inhibition of certain enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-hydroxynaphthylidene)oxamide
  • N,N’-bis(2-methoxybenzylidene)oxamide
  • N,N’-bis(2-nitratoethyl)oxamide

Uniqueness

N,N’-bis(2-methylpropyl)oxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N,N'-bis(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7(2)5-11-9(13)10(14)12-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYVPYQVJDDDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310781
Record name STK150336
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14040-76-7
Record name NSC231664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK150336
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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